molecular formula C32H30O6 B1256897 scutiaquinone B

scutiaquinone B

Cat. No.: B1256897
M. Wt: 510.6 g/mol
InChI Key: WVBDNQPFLLRSLH-CAOSSQGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutiaquinone B is a natural perylenequinone compound isolated from the roots of Scutia myrtinana, a plant native to South Africa . It belongs to a class of polycyclic quinones known for their anti-parasitic, antioxidant, and photodynamic properties. Recent studies highlight its strong binding affinity to Schistosoma mansoni glutathione S-transferase (SmGST), a critical enzyme for parasite survival, making it a promising candidate for treating schistosomiasis . However, both compounds suffer from poor water solubility, limiting their bioavailability .

Properties

Molecular Formula

C32H30O6

Molecular Weight

510.6 g/mol

IUPAC Name

(5S,7R,18S,20R)-11,24-dihydroxy-5,7,12,18,20,25-hexamethyl-6,19-dioxaheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),10,12,14(28),15(27),16(21),23,25-nonaene-9,22-dione

InChI

InChI=1S/C32H30O6/c1-11-7-17-23-19-9-13(3)38-16(6)22(19)32(36)28-26(23)18(8-12(2)30(28)34)24-20-10-14(4)37-15(5)21(20)31(35)27(25(17)24)29(11)33/h7-8,13-16,33-34H,9-10H2,1-6H3/t13-,14-,15+,16+/m0/s1

InChI Key

WVBDNQPFLLRSLH-CAOSSQGBSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)[C@H](O[C@H](C7)C)C)O)C)C)O

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)C(OC(C7)C)C)O)C)C)O

Synonyms

scutiaquinone B

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 1: Pharmacokinetic Properties of this compound and Analogs

Compound GI Absorption Water Solubility P-gp Substrate CYP Inhibition Source
This compound High Poor No Moderate S. myrtinana
Scutiaquinone A Moderate Poor Yes Moderate S. myrtinana
Cercosporin N/A Very Poor N/A High Fungal
Calphostin D Low Poor Yes Low Fungal

Table 2: Binding Affinity and Selectivity

Compound Target Protein Vina Score (kcal/mol) Selectivity for Parasite vs. Host Enzymes
This compound SmGST -11.2 High (evolutionarily distinct SmGST)
Scutiaquinone A SmGST -10.8 High
ZINC13474421 SmHDAC1 -12.5 Moderate

Research Findings and Implications

  • Mechanistic Superiority: this compound’s strong SmGST binding (−11.2 kcal/mol) and evolutionary specificity (shared ancestry with parasite enzymes) reduce off-target effects in humans .
  • Limitations: Poor solubility necessitates formulation advancements, such as nanoencapsulation, to improve bioavailability .
  • Synthetic vs. Natural: Synthetic perylenequinones offer tunable properties (e.g., photostability) but require extensive optimization to match the natural affinity of this compound .

Q & A

Q. What are the foundational methods for synthesizing and characterizing scutiaquinone B?

  • Methodological Answer : Synthesis of this compound typically involves extraction from natural sources (e.g., Scutia species) followed by chromatographic purification. Characterization requires spectroscopic techniques (e.g., NMR, HRMS) and comparison with literature data. For novel syntheses, researchers must report reaction conditions, yields, and purity (e.g., HPLC ≥95%) to ensure reproducibility . Solubility profiles (e.g., 6.31×106mg/mL6.31 \times 10^{-6} \, \text{mg/mL} in water) should be quantified using UV-Vis spectroscopy or HPLC, with log S values (-8.11) indicating poor solubility .

Q. How can researchers design experiments to validate this compound’s inhibitory effects on CYP enzymes?

  • Methodological Answer : In vitro CYP inhibition assays (e.g., fluorometric or LC-MS-based) using recombinant enzymes (CYP2C19, CYP2C9, CYP3A4) are standard. Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., ketoconazole for CYP3A4). Ensure enzyme activity is measured under physiologically relevant conditions (pH 7.4, 37°C) . Data interpretation must account for potential off-target effects via counter-screening .

Advanced Research Questions

Q. What experimental strategies address this compound’s low bioavailability (score 0.55) and poor solubility?

  • Methodological Answer : Solubility enhancement can be achieved via nanoformulation (e.g., liposomes, micelles) or co-solvent systems (e.g., PEG-400/ethanol). Bioavailability studies require pharmacokinetic (PK) profiling in animal models (e.g., rats) with plasma concentration-time curves (AUC, Cₘₐₓ) and tissue distribution analysis. Compare results with structurally similar perylenequinones (e.g., scutiaquinone A) to identify structure-property relationships .

Q. How can conflicting data on this compound’s bioactivity be resolved in heterogeneous studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate findings across studies. Assess heterogeneity via statistics and subgroup analyses (e.g., solvent differences, assay types). Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate using orthogonal methods (e.g., in silico docking vs. enzymatic assays) .

Q. What frameworks (e.g., PICOT, FINER) are optimal for formulating research questions on this compound’s therapeutic potential?

  • Methodological Answer : Use PICOT to structure clinical queries:
  • P opulation: Schistosoma-infected models.
  • I ntervention: this compound dosage (e.g., 10–50 mg/kg).
  • C omparison: Standard antiparasitics (e.g., praziquantel).
  • O utcome: Parasite burden reduction, enzyme inhibition.
  • T imeframe: Acute (7 days) vs. chronic (28 days).
    Apply FINER criteria to ensure feasibility, novelty, and relevance to drug discovery pipelines .

Methodological Challenges

Q. How should researchers address this compound’s instability in aqueous media during in vitro assays?

  • Methodological Answer : Stabilize the compound using antioxidants (e.g., ascorbic acid) or light-protected conditions (amber vials). Validate stability via accelerated degradation studies (40°C/75% RH) and monitor degradation products with LC-MS. Use fresh stock solutions prepared in DMSO (<0.1% final concentration) to minimize solvent interference .

Q. What are best practices for reporting this compound’s pharmacokinetic data to ensure reproducibility?

  • Methodological Answer : Adhere to MIAME and ARRIVE guidelines:
  • Specify animal strain, dosing route (oral vs. IV), and sampling intervals.
  • Report bioavailability relative to intravenous administration.
  • Include mass balance studies (urine, feces) and metabolite identification (e.g., glucuronidation via LC-HRMS) .

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in this compound’s reported CYP inhibition potency across studies?

  • Methodological Answer : Cross-validate assays using human liver microsomes (HLMs) and recombinant CYP isoforms. Account for inter-laboratory variability by normalizing data to positive controls. Use computational models (e.g., molecular dynamics) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data (transcriptomics/proteomics), employ false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .

Ethical & Reporting Standards

Q. How should researchers ethically design studies involving this compound’s toxicity profiling?

  • Methodological Answer : Follow OECD 423 guidelines for acute toxicity (fixed-dose procedure) and ICH S7B for cardiovascular safety. Include negative controls (vehicle-only) and blinded histopathological assessments. Disclose conflicts of interest and obtain institutional animal care committee (IACUC) approval .

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